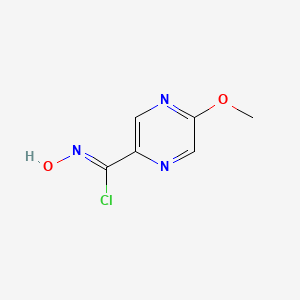

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride

Description

Properties

IUPAC Name |

(2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYGNVHVTOVRFW-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(N=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound features a pyrazine ring substituted with a methoxy group at the 5-position and a carbimidoyl chloride functional group at the 2-position, with an N-hydroxy substituent. The preparation generally involves:

- Construction of the pyrazine core with the appropriate substitution pattern.

- Introduction of the N-hydroxy carbimidoyl chloride moiety via functional group transformations.

This typically requires multi-step organic synthesis involving nitrile or amide precursors, hydroxylamine derivatives, and chlorinating agents.

Typical Synthetic Route Outline

| Step | Reaction Type | Description | Reagents/Conditions |

|---|---|---|---|

| 1 | Pyrazine ring synthesis | Formation of 5-methoxypyrazine core | Starting from substituted pyridine or pyrazine precursors, methoxylation via methylating agents (e.g., methyl iodide) or direct substitution |

| 2 | Introduction of amidoxime intermediate | Conversion of nitrile or amide to N-hydroxy amidine | Reaction of pyrazine-2-carbonitrile derivative with hydroxylamine hydrochloride under basic conditions |

| 3 | Conversion to carbimidoyl chloride | Chlorination of amidoxime to carbimidoyl chloride | Treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) |

Detailed Preparation Methodology

Step 1: Synthesis of 5-Methoxypyrazine-2-carbonitrile

- Starting from 5-methoxypyrazine, the 2-position is functionalized to introduce a nitrile group (–CN), often via nucleophilic substitution or palladium-catalyzed cyanation.

- This intermediate serves as the precursor for amidoxime formation.

Step 2: Formation of N-Hydroxy Amidoxime

- The 5-methoxypyrazine-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or sodium hydroxide).

- This reaction converts the nitrile group into an amidoxime (N-hydroxy amidine) intermediate.

- Typical reaction conditions involve reflux in ethanol or aqueous medium for several hours.

Step 3: Chlorination to Carbimidoyl Chloride

- The amidoxime intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

- The reaction is carried out under controlled temperature (often 0–5 °C initially, then room temperature) to avoid decomposition.

- This step converts the amidoxime to the corresponding carbimidoyl chloride, yielding N-hydroxy-5-methoxypyrazine-2-carbimidoyl chloride.

Reaction Scheme Summary

$$

\text{5-Methoxypyrazine-2-carbonitrile} \xrightarrow[\text{Base}]{\text{Hydroxylamine hydrochloride}} \text{N-Hydroxy-5-methoxypyrazine-2-amidoxime} \xrightarrow[\text{Chlorination}]{\text{SOCl}2 \text{ or } \text{POCl}3} \text{this compound}

$$

Research Findings and Notes

- The compound is part of a class of molecules studied for BACE1 inhibition, a key target in Alzheimer's disease drug discovery.

- The preparation method follows established protocols for amidoxime formation and subsequent chlorination to imidoyl chlorides, which are reactive intermediates in organic synthesis.

- The chlorination step requires careful control to prevent hydrolysis or decomposition of the sensitive N-hydroxy carbimidoyl chloride group.

- Purification is typically performed under anhydrous conditions using inert atmosphere techniques to maintain compound integrity.

- No direct large-scale industrial synthesis protocols are publicly available, indicating the compound is mainly prepared for research purposes in small to medium scale.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Hydroxylamine source | Hydroxylamine hydrochloride + base (NaOH or Na2CO3) | Ensures amidoxime formation |

| Solvent | Ethanol, water, or mixed solvent | Reflux conditions |

| Chlorinating agent | Thionyl chloride or phosphorus oxychloride | Temperature control critical |

| Reaction temperature | 0–5 °C initially, then room temperature | Prevents decomposition |

| Reaction time | Several hours (4–12 h) | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | Anhydrous conditions preferred |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbimidoyl chloride group to an amine group.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

Alzheimer’s Disease Treatment

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride has been identified as a potential BACE1 (Beta-site APP Cleaving Enzyme 1) inhibitor. BACE1 plays a crucial role in the production of beta-amyloid peptides, which aggregate to form plaques associated with Alzheimer’s disease. By inhibiting BACE1 activity, this compound may reduce the formation of these plaques, thereby offering a therapeutic avenue for Alzheimer’s treatment .

Cancer Therapeutics

The compound exhibits promise in the treatment of various cancers, including breast cancer and glioblastoma multiforme. Its mechanism involves modulation of cellular pathways that lead to tumor growth inhibition and apoptosis (programmed cell death). Studies indicate that compounds with similar structures can affect cancer cell proliferation and survival .

Cardiovascular Diseases

Research has shown that this compound may be beneficial in managing cardiovascular diseases such as myocardial infarction and stroke. The compound's anti-inflammatory properties could play a role in reducing vascular inflammation, thus protecting against acute cardiovascular events .

Inhibition of BACE1

The primary mechanism through which this compound exerts its effects is by inhibiting BACE1. This inhibition leads to decreased production of amyloid-beta peptides, thereby preventing plaque formation in the brain associated with Alzheimer’s disease .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties that may contribute to its efficacy in treating autoimmune diseases and conditions characterized by chronic inflammation. By modulating inflammatory pathways, it may help alleviate symptoms associated with diseases such as lupus erythematosus and rheumatoid arthritis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Key Observations :

- Substituent Reactivity : The N-hydroxy carbimidoyl chloride group in Compound A is highly electrophilic, facilitating nucleophilic substitution reactions. In contrast, carboxamide derivatives (e.g., compounds from ) exhibit lower reactivity due to resonance stabilization of the amide group.

2.3. Physical and Spectral Properties

- Melting Points: While Compound A lacks reported data, its analogs exhibit melting points between 196.9°C (alkylamino derivatives ) and 225.4°C (chloro-substituted carboxamides ). The methoxy group may lower melting points compared to chloro analogs due to reduced crystallinity.

- Spectroscopic Data: IR: Expected N-H/O-H stretches (~3200–3600 cm⁻¹) and C=O/C=N vibrations (~1650–1750 cm⁻¹), similar to N-hydroxycarboxamide derivatives . NMR: The methoxy group would show a singlet at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C), distinct from alkylamino (~2.5–3.5 ppm) or chloro substituents .

Biological Activity

N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, with the chemical formula and CAS number 1799816-15-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent research findings.

Anticancer Properties

Recent studies have highlighted the anticancer activity of various derivatives related to this compound. The compound has shown promise in inhibiting the growth of several cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of related compounds, various derivatives were tested against A549 cells using the MTT assay. The results indicated that certain structural modifications significantly enhanced anticancer efficacy:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound 21 | 15.0 | Highest potency against A549 |

| Compound 18 | 25.0 | Moderate activity |

| Control (Cisplatin) | 10.0 | Standard chemotherapeutic agent |

The results demonstrated that compounds with specific substitutions on the pyrazine ring exhibited enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells, suggesting a selective action mechanism.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against multidrug-resistant strains of bacteria.

Antimicrobial Efficacy Assessment

A series of tests were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound and its derivatives against various pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8.0 | Effective against MRSA strains |

| Escherichia coli | 16.0 | Moderate activity |

| Candida albicans | 12.0 | Effective antifungal properties |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

Additional Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been implicated in other therapeutic areas:

- Antioxidant Activity : The ability to scavenge free radicals has been noted, which is crucial in preventing oxidative stress-related diseases.

- Cardioprotective Effects : Preliminary data suggest potential benefits in cardiovascular health, although more research is needed to confirm these effects.

Research Findings and Implications

The biological activity of this compound underscores its potential as a versatile pharmacological agent. Its selective anticancer properties combined with antimicrobial efficacy position it as a candidate for further development in therapeutic applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions using phosphoryl chloride (POCl₃) as a dehydrating agent, analogous to methods for structurally related pyrazine derivatives. For example, POCl₃-mediated cyclization at 120°C under anhydrous conditions is a common approach for pyrazole-oxadiazole hybrids . Key variables include reaction time, stoichiometry of POCl₃, and solvent choice (e.g., dichloromethane vs. acetonitrile). Yield optimization often requires iterative adjustment of these parameters, with purity confirmed via HPLC or TLC.

Q. How can researchers verify the structural integrity of this compound during synthesis?

- Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

- IR spectroscopy : Identifies functional groups (e.g., N–O stretch at ~950 cm⁻¹, C=O at ~1650 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves methoxy groups (δ ~3.9 ppm for –OCH₃) and aromatic protons.

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry, as demonstrated in related pyrazoline derivatives .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow GHS-compliant protocols:

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the compound’s reactivity or bioactivity?

- Methodological Answer : Systematic SAR studies can be conducted by:

- Introducing electron-withdrawing/donating groups (e.g., –NO₂, –CH₃) at the pyrazine ring.

- Comparing reaction kinetics (e.g., nucleophilic substitution rates) and biological activity (e.g., enzyme inhibition assays). Evidence from analogous piperazine derivatives shows that chloro/methoxy groups enhance metabolic stability .

Q. How should researchers resolve contradictory data regarding the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer : Perform accelerated stability studies:

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to carboxylic acid derivatives) under varying pH and temperature.

- Solvent screening : Compare half-lives in DMSO, THF, and water. For example, related hydrochlorides exhibit reduced stability in polar solvents due to nucleophilic attack .

Q. What mechanistic insights exist for this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use biophysical and computational tools:

- Docking simulations : Model interactions with active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities. Studies on similar pyrazine carboxamides reveal competitive inhibition mechanisms .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Employ orthogonal techniques:

- UPLC-MS/MS : Detect sub-0.1% impurities (e.g., des-chloro byproducts).

- NMR spiking : Add reference standards (e.g., ²H-labeled analogs) to identify low-abundance species. Regulatory guidelines for pharmaceutical impurities (e.g., ICH Q3A) provide validation frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.